molecular formula C15H26N4O8 B1261736 L-Ala-Gamma-D-Glu-Meso-Diaminopimelic Acid

L-Ala-Gamma-D-Glu-Meso-Diaminopimelic Acid

Cat. No. B1261736
M. Wt: 390.39 g/mol
InChI Key: FMNCPUGORYYCEM-QCLAVDOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Alanyl-gamma-D-glutamyl-meso-2,6-diaminoheptanedioate is a dipeptide.

Scientific Research Applications

Recycling in Bacterial Cells

L-Ala-Gamma-D-Glu-Meso-Diaminopimelic Acid (A2pm) is involved in the recycling of the murein sacculus in Escherichia coli. Tripeptides and tetrapeptides containing A2pm, shed by E. coli, are reused in synthesizing murein. The tripeptide is used directly, while the tetrapeptide and dipeptide undergo certain modifications before being reused (Goodell, 1985).

Role in Peptidoglycan Biosynthesis

A2pm plays a critical role in the biosynthesis of bacterial cell-wall peptidoglycan. The enzyme UDP-N-acetylmuramoyl-L-alanyl-D-glutamate: meso-diaminopimelate ligase in E. coli catalyzes the addition of A2pm to nucleotide precursor UDP-N-acetylmuramoyl-L-alanyl-D-glutamate, essential for peptidoglycan formation. The crystal structure of this enzyme has been solved, providing insights into its enzymatic mechanism and the binding site for A2pm (Gordon et al., 2001).

Potential for Antibacterial Agent Development

Diaminopimelic acid, an essential amino acid in peptidoglycan, can be targeted for developing antibacterial agents. Research involving the synthesis of phosphonic acid analogues of diaminopimelic acid, including A2pm, has been conducted, although no significant biological activity was found in these analogues (Assche et al., 1991).

Structural Analysis in Bacillus Stearothermophilus

In Bacillus stearothermophilus, A2pm is a component of the cell wall's peptidoglycan structure. The study of its cell walls reveals a complex mixture of amino acids, including A2pm, which forms part of the peptide fragments integral to the cell wall's structure and autolysis (Grant & Wicken, 1970).

Use in Peptide Synthesis

A2pm has been utilized in enzymatic preparation of peptides, particularly in studies involving the transfer reactions between peptides and D-alanine. This research provides insights into the biochemical pathways and enzymatic mechanisms involved in peptide synthesis (Arminjon et al., 1976).

Involvement in Peptide Epimerization

A2pm is found in microorganisms' peptidoglycan, like UDP-N-acetylmuramic acid pentapeptide. It undergoes biosynthesis involving epimerases that convert L-amino acids to D-amino acids, crucial for microbial cell wall integrity. This process highlights the biochemical diversity and complexity of microbial peptide synthesis (Ogasawara & Dairi, 2018).

properties

Product Name

L-Ala-Gamma-D-Glu-Meso-Diaminopimelic Acid

Molecular Formula

C15H26N4O8

Molecular Weight

390.39 g/mol

IUPAC Name

(2R,6S)-2-amino-6-[[(4R)-4-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]heptanedioic acid

InChI

InChI=1S/C15H26N4O8/c1-7(16)12(21)19-10(15(26)27)5-6-11(20)18-9(14(24)25)4-2-3-8(17)13(22)23/h7-10H,2-6,16-17H2,1H3,(H,18,20)(H,19,21)(H,22,23)(H,24,25)(H,26,27)/t7-,8+,9-,10+/m0/s1

InChI Key

FMNCPUGORYYCEM-QCLAVDOMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)N[C@@H](CCC[C@H](C(=O)O)N)C(=O)O)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)O)N

synonyms

L-Ala-gamma-D-Glu-meso-diaminopimelic acid
Tri-DAP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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